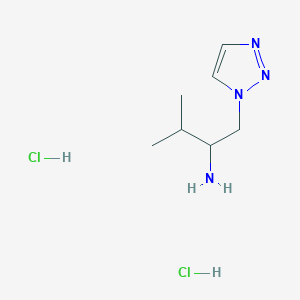

3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride

Description

Properties

IUPAC Name |

3-methyl-1-(triazol-1-yl)butan-2-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N4.2ClH/c1-6(2)7(8)5-11-4-3-9-10-11;;/h3-4,6-7H,5,8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHTIUOHAEPZCQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=CN=N1)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C₇H₁₄N₄·2HCl

- Molecular Weight : 190.67 g/mol

- CAS Number : 86262556

The compound features a triazole ring, which is known for its ability to interact with various biological targets. Triazoles have been implicated in the inhibition of enzymes and receptors relevant to cancer and infectious diseases. The specific mechanism of action for 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride involves modulation of kinase activity and potential anti-inflammatory effects.

Anticancer Properties

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant anticancer activity. For instance, compounds similar to 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine have shown inhibition against Bcr-Abl kinase, a critical target in chronic myeloid leukemia (CML). The most potent derivatives displayed IC₅₀ values in the nanomolar range against various Bcr-Abl mutants .

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| 6q | Bcr-Abl(WT) | 0.60 |

| 6qo | Bcr-Abl(T315I) | 0.36 |

Anti-inflammatory Effects

Research indicates that triazole derivatives can also inhibit the production of pro-inflammatory cytokines such as TNFα. This suggests a role in modulating immune responses and reducing inflammation .

Study on Cytotoxicity

A study evaluated the cytotoxic effects of various triazole derivatives on cancer cell lines including A549 (lung cancer) and MDA-MB-231 (breast cancer). The results showed that certain derivatives caused significant cell death and induced apoptosis in these cell lines .

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| 8 | A549 | 12.50 |

| 20 | MDA-MB-231 | 17.82 |

Mechanistic Insights

Further mechanistic studies revealed that these compounds could induce cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in treated cells. This effect was accompanied by increased sub-G1 population indicative of apoptosis .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the potential of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride in cancer research. For instance:

- Cell Viability Assays : The compound has been tested against various cancer cell lines such as MDA-MB-231 (breast cancer), LNCaP (prostate carcinoma), and Caco-2 (colorectal adenocarcinoma). In vitro assays indicated that it exhibited significant cytotoxicity, outperforming traditional chemotherapeutics like cisplatin and etoposide with an IC50 value of 16.63 ± 0.27 μM against Caco-2 cells .

- Mechanism of Action : The anticancer effects are attributed to the induction of apoptosis through mitochondrial membrane potential disruption and reactive oxygen species generation . Molecular docking studies suggest that the compound may bind to DNA and inhibit replication processes.

Antimicrobial Activity

The compound's structural characteristics also suggest potential antimicrobial properties:

- In Vitro Studies : Research indicates that derivatives of this compound can exhibit significant activity against various bacterial strains. Minimum inhibitory concentration (MIC) values for related compounds have shown promising results, indicating the potential for development into antimicrobial agents.

Interaction Studies

The interaction of 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride with biomolecules has been a focus of research:

- DNA Binding : Studies have utilized molecular docking to explore how the compound interacts with DNA, providing insights into its potential as an antitumor agent by inhibiting critical cellular processes .

- Bovine Serum Albumin (BSA) Interaction : The binding affinity to BSA has been evaluated to understand its pharmacokinetic properties better.

| Activity Type | Test System | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer | Caco-2 (Colorectal Cancer) | 16.63 ± 0.27 | |

| Antimicrobial | Various Bacterial Strains | Varies |

Mechanism Insights

Case Studies

Several case studies have been documented regarding the application of this compound in cancer treatment:

- Study on Caco-2 Cells : This study highlighted the compound's ability to induce apoptosis effectively and disrupt mitochondrial function, suggesting a robust mechanism for its anticancer activity.

- Antimicrobial Efficacy Evaluation : Another investigation focused on the antimicrobial properties where derivatives were tested against specific bacterial strains, demonstrating promising results that warrant further exploration.

Comparison with Similar Compounds

Structural Analogs and Isomerism

Triazole Isomerism :

- 1,2,3-Triazole vs. 1,2,4-Triazole Derivatives :

The 1,2,3-triazole configuration in the target compound distinguishes it from isomers like 3-(1-methyl-1H-1,2,4-triazol-3-yl)propan-1-amine hydrochloride. The 1,2,3-triazole’s rigid planar structure facilitates stronger binding to enzyme active sites (e.g., carbonic anhydrase-II) compared to 1,2,4-triazoles, which exhibit different electronic and steric profiles .

Substituent Variations :

- Aromatic vs. Aliphatic Substituents :

High-similarity analogs, such as (S)-3-methyl-1-phenylbutan-1-amine hydrochloride (similarity score: 1.00), replace the triazole with a phenyl group, reducing hydrogen-bonding capacity but increasing lipophilicity . Such substitutions alter pharmacokinetic properties, such as blood-brain barrier penetration.

Physicochemical Properties

- Salt Form Impact: The dihydrochloride salt improves aqueous solubility relative to free bases or mono-salts (e.g., methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride). This property is critical for drug formulation and bioavailability .

| Property | Target Compound (Dihydrochloride) | Methyl Ester Hydrochloride |

|---|---|---|

| Solubility in Water | High | Moderate |

| Melting Point | Not reported | 89–92°C |

Industrial Relevance

- Commercial Availability : The target compound is supplied by over 20 manufacturers (e.g., LEADER Biochemical Group, Wuhan Senwei Century Chemical), highlighting its scalability. Certifications like FDA and ISO 9001 ensure compliance with pharmaceutical standards, a competitive edge over niche analogs .

Preparation Methods

Ring-Opening Addition Reaction of Epoxide with Amine

The core step in the synthesis is the nucleophilic ring-opening of an epoxide by an amine, which forms the amino alcohol intermediate. This reaction is typically performed under controlled conditions to maximize yield and minimize by-products.

-

- Epoxide: A key intermediate such as a 2-(1H-1,2,3-triazol-1-yl)methyl-substituted oxirane.

- Amine: The corresponding amine, often converted into an acid addition salt to improve purity and handling.

-

- Solvent: Polar solvents such as water or alcohols are commonly used.

- Base Catalyst: Hydroxides of alkali metals (e.g., lithium hydroxide, sodium hydroxide) or alkaline earth metals (e.g., calcium hydroxide) are employed to facilitate the reaction.

- Temperature: Mild heating or reflux conditions are applied, but excessive temperatures are avoided to reduce by-product formation.

- Stoichiometry: Using an acid addition salt of the amine allows for stoichiometric or slight excess amounts, avoiding large excesses that complicate purification.

-

- Using acid addition salts of amines enhances the purity of the starting amine and reduces impurities carried from raw materials.

- The presence of specific hydroxides promotes efficient ring-opening without the need for large excesses of amine.

- The process is scalable from gram to ton levels, suitable for industrial production.

-

- Conventional methods often require large excesses of amine and prolonged heating, leading to by-products and costly amine recovery.

- Use of Lewis acids to enhance reactivity is limited by toxicity, cost, and instability.

Industrial-Scale Process Enhancements

Research has demonstrated that converting the amine to an acid addition salt (e.g., hydrochloride salt) before the reaction significantly improves the overall process:

- Purity Improvement: The acid addition salt form allows isolation of the amine as a solid with higher purity, avoiding impurities from the aqueous amine solutions.

- Reaction Efficiency: The ring-opening reaction proceeds efficiently in the presence of alkali or alkaline earth metal hydroxides, reducing the need for excess amine and lowering by-product formation.

- Safety and Cost: Avoids use of toxic Lewis acids or perchlorates, enhancing safety and reducing costs.

Data Table: Reaction Conditions and Yields

| Parameter | Description/Value | Notes |

|---|---|---|

| Epoxide | 2-(1H-1,2,3-triazol-1-yl)methyl oxirane | Prepared via known epoxidation methods |

| Amine | 3-methylbutan-2-amine as dihydrochloride salt | Acid addition salt form improves purity |

| Catalyst/Base | Lithium hydroxide, sodium hydroxide, or calcium hydroxide | Enhances ring-opening efficiency |

| Solvent | Water, methanol, or mixed solvents | Solvent choice affects reaction rate and purity |

| Temperature | Mild heating to reflux (e.g., 50–100 °C) | Avoids decomposition and by-products |

| Reaction Time | 12–18 hours | Optimized for maximum conversion |

| Yield | 70–75% | High yield with minimized impurities |

| By-products | Minimal | Reduced by using acid addition salt and hydroxide |

Detailed Research Findings

Ring-Opening Mechanism: The nucleophilic amine attacks the less hindered carbon of the epoxide ring, opening it to form the amino alcohol intermediate. The presence of hydroxide ions facilitates this by increasing nucleophilicity and stabilizing intermediates.

Effect of Amine Salt Form: Studies show that using the amine as its dihydrochloride salt removes impurities present in raw amine and allows for better control of stoichiometry, improving product purity and yield.

Catalyst Selection: Alkali metal hydroxides such as lithium hydroxide and sodium hydroxide have been shown to be effective catalysts. Calcium hydroxide also works but may require longer reaction times.

Reaction Optimization: Balancing temperature and reaction time is crucial to maximize yield while minimizing by-products. Prolonged heating or excessive temperatures can lead to degradation.

Scalability: The method has been demonstrated to be scalable from laboratory to industrial scale without loss of efficiency or purity, making it viable for pharmaceutical manufacturing.

Summary of Preparation Method

Synthesis of Epoxide Intermediate: Prepare the 2-(1H-1,2,3-triazol-1-yl)methyl oxirane using established epoxidation techniques.

Preparation of Amine Salt: Convert 3-methylbutan-2-amine to its dihydrochloride salt to ensure high purity and solid form.

Ring-Opening Reaction: React the epoxide with the amine dihydrochloride salt in the presence of a catalytic amount of an alkali metal hydroxide in a suitable solvent under mild heating.

Isolation and Purification: Upon completion, isolate the product by standard workup procedures such as extraction and crystallization, yielding 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride with high purity.

Q & A

Basic Question: What synthetic methodologies are commonly employed for preparing 3-methyl-1-(1H-1,2,3-triazol-1-yl)butan-2-amine dihydrochloride?

Answer:

The compound is typically synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") to form the triazole core, followed by HCl-mediated deprotection. For example:

- Step 1: React a terminal alkyne (e.g., propargylamine derivative) with an azide under Cu(I) catalysis to yield the triazole intermediate .

- Step 2: Deprotect the intermediate using HCl in dioxane/water to generate the dihydrochloride salt, as demonstrated in analogous protocols (e.g., 95% yield after HCl treatment) .

Key Considerations: Use anhydrous conditions for CuAAC to avoid side reactions; monitor deprotection completeness via H NMR (e.g., disappearance of tert-butyl peaks at δ 1.02 ppm) .

Advanced Question: How can researchers optimize regioselectivity during triazole formation to avoid structural isomers?

Answer:

Regioselectivity in CuAAC is inherently high (1,4-triazole), but impurities may arise from residual copper or competing pathways. Mitigation strategies include:

- Catalyst Purity: Use freshly prepared Cu(I) sources (e.g., CuBr(PPh)) to minimize Cu(II) byproducts .

- Kinetic Control: Conduct reactions at 25–50°C; higher temperatures may promote undesired side reactions .

- Validation: Confirm regiochemistry via H NMR (e.g., triazole proton at δ 7.5–8.5 ppm) or X-ray crystallography .

Basic Question: What analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: H and C NMR to verify triazole protons (δ 7.5–8.5 ppm) and amine/amide signals (e.g., δ 2.54 ppm for methylamine) .

- Mass Spectrometry: High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H] for CHClN) .

- Elemental Analysis: Validate chloride content via titration or ion chromatography .

Advanced Question: How should researchers address contradictions in crystallographic data during structure refinement?

Answer:

Discrepancies (e.g., poor R-factors, twinning) require:

- Software Tools: Use SHELXL for robust refinement of high-resolution data; apply TWIN/BASF commands for twinned crystals .

- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry .

- Data Quality: Ensure resolution ≤ 1.0 Å; prioritize low-temperature datasets to reduce thermal motion artifacts .

Basic Question: What stability considerations are relevant for long-term storage?

Answer:

- Hygroscopicity: Store in airtight containers under inert gas (N/Ar) to prevent HCl dissociation .

- Temperature: –20°C for aqueous solutions; ambient temperature for lyophilized powders .

- Monitoring: Use periodic HPLC (C18 column, 0.1% TFA mobile phase) to detect decomposition (e.g., free amine formation) .

Advanced Question: How can computational modeling predict the compound’s binding interactions in biological systems?

Answer:

- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model triazole-amine interactions with targets (e.g., enzymes with polar active sites) .

- MD Simulations: Run 100-ns simulations in GROMACS to assess conformational stability in solvated environments .

- Validation: Compare computational binding energies with experimental IC values from enzyme assays .

Basic Question: What safety protocols are essential during handling?

Answer:

- PPE: Wear nitrile gloves, goggles, and lab coats; use fume hoods for HCl vapor mitigation .

- First Aid: For skin contact, rinse with 0.1 M NaOH to neutralize residual HCl .

- Waste Disposal: Neutralize with NaHCO before aqueous disposal .

Advanced Question: How can researchers resolve discrepancies between theoretical and experimental solubility data?

Answer:

- Methodology: Use the shake-flask method with HPLC quantification for experimental values; compare with COSMO-RS predictions .

- Variables: Control pH (e.g., 2–4 for dihydrochloride stability) and ionic strength (use PBS buffer) .

- Statistical Analysis: Apply Bland-Altman plots to assess systematic biases between datasets .

Basic Question: What purification methods are effective for isolating the dihydrochloride salt?

Answer:

- Recrystallization: Use ethanol/water (4:1 v/v) to exploit solubility differences; achieve >99% purity .

- Ion Exchange: Pass crude product through Dowex 50WX2 resin to remove uncharged impurities .

- Lyophilization: For aqueous solutions, freeze-dry to obtain stable powders .

Advanced Question: How can isotopic labeling (e.g., 15^{15}15N) aid in mechanistic studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.